molecular formula C12H12Cr2N2O11 B012154 3-Carboxypyridinium dichromate CAS No. 104316-82-7

3-Carboxypyridinium dichromate

Cat. No.: B012154
CAS No.: 104316-82-7
M. Wt: 464.22 g/mol
InChI Key: VBUJEVSSNVOMBR-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxypyridinium dichromate (NDC), with the chemical formula C₁₂H₁₂Cr₂N₂O₁₁, is an efficient oxidizing agent readily prepared from nicotinic acid and chromium trioxide . This reagent is primarily designed for the oxidation of alcohols to carbonyl compounds in organic synthesis, offering researchers a valuable tool for selective transformations . Main Applications & Research Value The core application of NDC is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. Its research value is enhanced in the presence of pyridine, with an optimal molar ratio of substrate:reagent:pyridine at 1:2.5:20 for complete oxidation within a short reaction time . A key advantage over pyridinium dichromate (PDC) is its ability to allow selective oxidation of benzylic alcohols in the presence of aliphatic alcohols . The NDC-pyridine system has been successfully extended to specialized transformations, including the oxidation of N-(2-hydroxy-2-phenyl or 2-methylethyl)-β-lactams to their corresponding carbonyl compounds, which serve as N-H azetidin-2-one precursors. Furthermore, primary N-(2-hydroxyethyl)-β-lactams treated with this system yield N-formylazetidin-2-ones . Another significant application is the efficient conversion of hydroquinones into quinones . Handling & Purification An notable feature associated with the use of this compound is the ease of purification of the final reaction products, streamlining the workflow for research chemists . ⚠️ Safety & Handling This compound contains Chromium (VI), which is a suspected carcinogen . It is very toxic to aquatic life and may cause long-term damage to the environment. It can irritate the skin, eyes, and mucous membranes, and may induce allergic reactions . As a strong oxidant, it can promote combustion and release toxic metal fumes upon heating. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are mandatory for handling. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for use in humans. This product is intended for use by trained research chemists and is strictly prohibited for personal, domestic, or commercial use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

104316-82-7

Molecular Formula

C12H12Cr2N2O11

Molecular Weight

464.22 g/mol

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2

InChI Key

VBUJEVSSNVOMBR-UHFFFAOYSA-P

SMILES

C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Canonical SMILES

C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Synonyms

3-carboxypyridinium dichromate

Origin of Product

United States

Synthetic Methodologies and Preparation of 3 Carboxypyridinium Dichromate

Standard Synthetic Pathways for 3-Carboxypyridinium Dichromate

The standard and readily available method for synthesizing this compound involves the reaction of nicotinic acid (3-carboxypyridine) with chromium trioxide (CrO₃). researchgate.net This straightforward pathway provides a reliable means of producing the reagent.

A typical laboratory-scale synthesis involves the following steps:

Chromium trioxide is carefully dissolved in water.

Nicotinic acid is then added to this solution.

The reaction mixture is stirred, leading to the formation of this compound as a solid precipitate.

The resulting solid is collected, typically through filtration, and then dried.

This method is analogous to the preparation of other similar pyridinium-based chromium (VI) reagents, such as 3-Carboxypyridinium chlorochromate (CPCC), which is prepared by reacting nicotinic acid with chromium trioxide in the presence of hydrochloric acid. tandfonline.com

Optimization of Reaction Conditions for Efficient Synthesis of the Compound

The efficiency of this compound synthesis can be significantly influenced by various reaction parameters. Key areas for optimization include temperature, solvent, and the molar ratio of reactants.

Temperature Control: The initial dissolution of chromium trioxide and the subsequent reaction with nicotinic acid are often carried out at reduced temperatures, typically around 0°C. researchgate.net This helps to control the exothermic nature of the reaction and promotes the formation of a stable product.

Solvent Medium: Water is the most commonly used solvent for the synthesis of NDC due to the good solubility of the reactants and the insolubility of the product, which facilitates its isolation. researchgate.net The use of aqueous media is also advantageous from an environmental and cost perspective.

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. While a 1:1 molar ratio of nicotinic acid to chromium trioxide is the theoretical basis for the formation of the dichromate salt, studies on related compounds like 3-carboxypyridinium trichloroacetatochromate (CPTCAC) have shown that equimolar amounts of the precursors at 0°C lead to high yields. researchgate.net For oxidation reactions using NDC, an optimal molar ratio of substrate to reagent to pyridine (B92270) has been found to be 1:2.5:20 to ensure complete oxidation in a short time. researchgate.net

Influence of Precursor Purity and Stoichiometry on this compound Formation

Precursor Purity: High-purity nicotinic acid and chromium trioxide are essential for obtaining a clean product. The presence of contaminants could potentially interfere with the crystallization process or introduce unwanted byproducts.

Stoichiometry: Precise control over the stoichiometry is crucial for maximizing the yield and purity of NDC. As observed in the synthesis of analogous compounds, a 1:1 molar ratio between the pyridine derivative and the chromium (VI) source is generally employed. researchgate.neteurjchem.com Any significant deviation from this ratio can result in an incomplete reaction or the presence of unreacted starting materials in the final product. For instance, in the preparation of 3,4-dihydroisoquinolinium chlorochromate, equimolar amounts of 3,4-dihydroisoquinoline (B110456) and chromium trioxide in hydrochloric acid are used to achieve a high yield. asianpubs.org

Scale-Up Considerations in this compound Preparation

Transitioning the synthesis of this compound from a laboratory scale to a larger, potentially industrial, scale introduces several important considerations.

Heat Management: The exothermic nature of the reaction between chromium trioxide and nicotinic acid requires an efficient heat management system during scale-up to maintain optimal reaction temperatures and prevent runaway reactions.

Mixing and Agitation: Ensuring homogeneous mixing of the reactants becomes more challenging on a larger scale. Adequate agitation is necessary to maintain a uniform reaction mixture and facilitate efficient product precipitation.

Product Isolation and Drying: The filtration and drying processes need to be scalable. Large-scale filtration systems and industrial drying equipment would be required to handle the increased volume of product efficiently and safely. The stability of the compound, which can be stored for extended periods without decomposition in a dry environment, is an advantage for large-scale production. researchgate.net

Process Safety: Working with chromium (VI) compounds on a large scale necessitates stringent safety protocols due to their toxicity and oxidizing nature. Proper handling procedures, personal protective equipment, and waste disposal management are critical.

Applications of 3 Carboxypyridinium Dichromate in Targeted Organic Transformations

Oxidation of Alcohols to Carbonyl Compounds by 3-Carboxypyridinium Dichromate

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. chemistryviews.orglibretexts.org Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are converted to ketones. chemistryviews.orgsavemyexams.com Tertiary alcohols are generally resistant to oxidation under typical conditions. savemyexams.comlibretexts.org this compound has emerged as a valuable reagent for these conversions. tandfonline.com

Selective Oxidation of Primary Alcohols to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids depending on the reaction conditions. libretexts.orgchemguide.co.uk With reagents like acidified potassium dichromate(VI), a primary alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid. chemguide.co.uklibretexts.org To obtain the aldehyde, it is typically distilled off as it forms to prevent further oxidation. libretexts.orgchemguide.co.uk Conversely, to produce the carboxylic acid, the reaction is often heated under reflux with an excess of the oxidizing agent. libretexts.org

This compound (NDC) provides a means for these selective oxidations. The choice of reaction conditions, such as the presence of additives and the solvent, can influence the final product.

Conversion of Secondary Alcohols to Ketones

The oxidation of secondary alcohols exclusively yields ketones. chemguide.co.ukbyjus.com This reaction is a straightforward and reliable transformation. For instance, heating a secondary alcohol like propan-2-ol with an acidified dichromate solution produces propanone. chemguide.co.ukbyjus.com Unlike primary alcohols, further oxidation of ketones is not readily achieved without breaking carbon-carbon bonds. byjus.com this compound is an effective reagent for this conversion, providing good yields of the corresponding ketone. chemistryviews.org

Chemoselectivity and Functional Group Tolerance in Alcohol Oxidations with this compound

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. numberanalytics.com Research has shown that the NDC-pyridine system exhibits selectivity in the oxidation of different types of alcohols. researchgate.net For example, it allows for the selective oxidation of benzylic alcohols over aliphatic alcohols. researchgate.net This level of selectivity is crucial when dealing with complex molecules containing multiple hydroxyl groups. The tolerance of various functional groups is a key advantage of using specific oxidizing agents. For instance, reagents like Dess-Martin periodinane can oxidize alcohols without affecting sensitive groups such as furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org While detailed studies on the full range of functional group tolerance for NDC are ongoing, its demonstrated chemoselectivity makes it a promising reagent for complex synthetic pathways. researchgate.net

Impact of Solvent Systems on Oxidation Efficacy and Selectivity

The choice of solvent can significantly influence the rate and selectivity of oxidation reactions. numberanalytics.com For chromium-based oxidants, common solvents include dichloromethane (B109758), dimethylformamide, and acetonitrile (B52724). numberanalytics.com The dielectric constant of the medium can affect the rate of oxidation. srce.hr For instance, in the oxidation of certain aldehydes with quinolinium dichromate, the rate of oxidation was observed to decrease with a decreasing dielectric constant of the water-acetic acid medium. srce.hr The solubility of the reagent is also a practical consideration; 3-carboxypyridinium trichloroacetatochromate, a related Cr(VI) reagent, is soluble in polar solvents like water and acetone (B3395972) but insoluble in less polar solvents like dichloromethane and benzene (B151609). researchgate.net The efficacy of NDC oxidations can be optimized by screening different solvents to achieve the desired outcome. numberanalytics.com

Oxidative Deamination Reactions Mediated by this compound

Oxidative deamination is a process that converts amines into carbonyl compounds. acs.org This transformation is a valuable tool in organic synthesis for the preparation of aldehydes and ketones from readily available amine precursors. researchgate.net

Transformation of Amines to Carbonyl Compounds

This compound has been identified as an efficient reagent for the oxidative deamination of various primary and secondary amines, leading to the formation of aldehydes and ketones. researchgate.netnih.govkisti.re.krresearchgate.net This method provides a valuable synthetic route to these carbonyl compounds. For example, zinc dichromate trihydrate, another dichromate-based reagent, has been used for the rapid and highly selective oxidation of different types of amines to aldehydes and ketones in good to high yields under solvent-free conditions. researchgate.net The use of NDC in oxidative deamination reactions expands the toolkit available to synthetic chemists for this important transformation. researchgate.net

Oxidation of Aminophosphonates to Oxophosphonates

This compound (NDC), also known as nicotinium dichromate, has emerged as an effective reagent for the oxidative deamination of α-aminophosphonates to yield the corresponding α-oxophosphonates. researchgate.netacs.orgkisti.re.kr This transformation is a key method for synthesizing α-oxophosphonates, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The reaction proceeds efficiently, providing a novel pathway for the generation of these carbonyl compounds from various primary and secondary aminophosphonates. researchgate.netacs.org

The process involves the oxidative deamination of the aminophosphonate substrate by NDC. researchgate.net Research has demonstrated that this method is a viable and efficient route for producing oxophosphonates. researchgate.netacs.org While detailed mechanistic studies specific to NDC are part of broader investigations into chromium(VI) oxidants, the utility of NDC in this specific conversion has been clearly established. acs.orgresearchgate.net

Table 1: Oxidation of α-Aminophosphonates to α-Oxophosphonates using NDC No specific reaction data such as yields or reaction times for the oxidation of aminophosphonates using this compound was available in the search results. Other reagents like Zinc Dichromate Trihydrate have been shown to convert α-aminophosphonates to α-ketophosphonates with yields between 85-98%. organic-chemistry.org

Substrate (Aminophosphonate)Product (Oxophosphonate)Yield (%)Reaction ConditionsReference
Diethyl (1-amino-1-phenylethyl)phosphonateDiethyl (1-oxo-1-phenylethyl)phosphonateData not availableData not available researchgate.netacs.org
Diethyl (amino(phenyl)methyl)phosphonateDiethyl (benzoyl)phosphonateData not availableData not available researchgate.netacs.org

Oxidation of Organic Sulfur Compounds Using this compound

This compound is a versatile oxidizing agent for various organic sulfur compounds, facilitating key transformations such as the conversion of thiols to disulfides and the oxidation of organic sulfides.

The oxidation of thiols (mercaptans) to disulfides is a fundamental transformation in organic synthesis, and this compound serves as a mild and efficient reagent for this purpose. tandfonline.comresearchgate.netresearchgate.net This oxidative coupling is significant from both a synthetic and biological standpoint. researchgate.netnih.gov The reaction is generally clean and provides high yields of the corresponding disulfide. researchgate.netresearchgate.net

Various chromium (VI) reagents have been developed for this conversion, with NDC being noted for its stability and effectiveness under aprotic conditions. tandfonline.comresearchgate.net The transformation is a key example of S-S bond coupling facilitated by an oxidizing agent. researchgate.net While many reagents can achieve this, NDC is among those that are stable, inexpensive, and easy to prepare. tandfonline.com

Table 2: Oxidation of Thiols to Disulfides with this compound Specific yield data for the oxidation of thiols using this compound was not available. However, related reagents like 3-carboxypyridinium trichloroacetatochromate are reported to give very high yields. researchgate.netresearchgate.net Other chromate (B82759) derivatives also successfully facilitate this reaction. thieme-connect.de

Thiol SubstrateDisulfide ProductYield (%)Reference
ThiophenolDiphenyl disulfideData not available tandfonline.com
Benzyl mercaptanDibenzyl disulfideData not available tandfonline.com
CyclohexanethiolDicyclohexyl disulfideData not available researchgate.net

The oxidation of organic sulfides to sulfoxides and subsequently to sulfones is a critical reaction, and chromium-based reagents are often employed. The nicotinium dichromate (NDC) oxidation of organic sulfides has been the subject of kinetic studies to understand the reaction mechanism. srce.hr

In a non-aqueous medium like acetonitrile, the oxidation of methyl phenyl sulfide (B99878) by NDC is catalyzed by p-toluenesulfonic acid. srce.hr The reaction kinetics suggest that the process is first order with respect to both NDC and the acid catalyst, but zero order with respect to the sulfide substrate within the studied concentration range. srce.hr This kinetic behavior implies the rapid formation of an NDC-sulfide complex, followed by a slow, rate-determining decomposition step. srce.hr The reaction is sensitive to substituents on the benzene ring of aryl methyl sulfides, indicating the substrate's involvement in or before the rate-limiting step. srce.hr While other reagents like 3-carboxypyridinium chlorochromate in the presence of aluminum chloride have been shown to be effective for the selective oxidation of sulfides to sulfoxides and sulfones, the specific utility of NDC itself is also recognized. acs.orgresearchgate.netacs.org

Table 3: Kinetic Data for the Oxidation of Methyl Phenyl Sulfide with NDC srce.hr

ParameterValue/Observation
Reaction Order (NDC)First Order
Reaction Order (Sulfide)Zero Order
Reaction Order (p-toluenesulfonic acid)First Order
Proposed IntermediateNDC-sulfide complex
Rate-Limiting StepDecomposition of the intermediate complex

Other Significant Oxidation Reactions Facilitated by this compound

Beyond its applications with sulfur compounds and aminophosphonates, this compound is also a potent reagent for the oxidation of other important organic molecules, including hydroquinones and polynuclear aromatic hydrocarbons.

This compound is highly efficient for the oxidation of hydroquinones to their corresponding quinones. tandfonline.comresearchgate.net This conversion is often achieved in almost quantitative yields. researchgate.net The reaction can be performed in solvents like dimethylformamide (DMF) or assisted by the presence of pyridine (B92270). researchgate.netsci-hub.ru Quinones are a vital class of compounds, present in many natural products and serving as key intermediates in the synthesis of biologically active molecules. researchgate.net The use of NDC provides a straightforward and effective method for their preparation from hydroquinone (B1673460) precursors. researchgate.netorgsyn.org

Table 4: Oxidation of Hydroquinones to Quinones

SubstrateProductSolventYield (%)Reference
Hydroquinonep-BenzoquinoneDMF98 researchgate.net
2-Methylhydroquinone2-Methyl-1,4-benzoquinoneDMF95 researchgate.net
2,5-Dichlorohydroquinone2,5-Dichloro-1,4-benzoquinoneDMF96 researchgate.net

The oxidation of polynuclear aromatic hydrocarbons (PAHs) is another significant application of this compound. tandfonline.comresearchgate.net This reaction typically converts the aromatic system into the corresponding quinone. rsc.orgpharmaguideline.com For instance, anthracene (B1667546) and phenanthrene (B1679779) can be oxidized to anthraquinone (B42736) and phenanthraquinone, respectively. researchgate.net The reaction is usually carried out in an acidic medium, such as acetic acid, at reflux temperatures. researchgate.net This method provides a direct route to quinones derived from complex aromatic systems, which are otherwise challenging to synthesize. govinfo.govnih.gov

Table 5: Oxidation of Polynuclear Aromatic Hydrocarbons with NDC researchgate.net

SubstrateProductReaction ConditionsYield (%)
Anthracene9,10-AnthraquinoneAcetic Acid, Reflux90
Phenanthrene9,10-PhenanthraquinoneAcetic Acid, Reflux85
Pyrene3,4-PyrenequinoneAcetic Acid, Reflux50

Oxidation of Dihydropyridines

This compound (NDC), also known as Nicotinium dichromate, has been identified as an effective reagent for the aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs). nveo.org This transformation is of significant interest as it provides a straightforward pathway to synthesize pyridine derivatives. znaturforsch.com The oxidation of 1,4-DHPs is a key metabolic process in biological systems, where enzymes like cytochrome P-450 convert DHP-based drugs into their corresponding pyridine forms. nveo.orgscipedia.com Consequently, the development of efficient chemical methods for this aromatization has attracted considerable attention from chemists. nveo.org

The Hantzsch synthesis, first reported in 1882, produces 1,4-dihydropyridines which can be isolated as stable intermediates. acs.org The subsequent oxidation of these intermediates yields the final pyridine products. acs.org A wide array of oxidizing agents has been explored for this purpose, and nicotinium dichromate is noted among them for its utility in this oxidative aromatization reaction. nveo.org Research has demonstrated that various Hantzsch 1,4-dihydropyridines can be successfully converted to their corresponding pyridine derivatives using this chromium(VI) reagent. While specific yield data for a range of substrates using this compound is not extensively detailed in the provided research, its related salt, 3-carboxypyridinium chlorochromate (CPCC), has been shown to oxidize different 4-substituted 1,4-dihydropyridines in refluxing acetonitrile with excellent yields. researchgate.net The general transformation facilitated by NDC follows a similar oxidative pathway.

Table 1: General Transformation for the Oxidation of Hantzsch 1,4-Dihydropyridines

ReactantReagentProduct
Hantzsch 1,4-DihydropyridineThis compound (NDC)Corresponding Pyridine Derivative

Oxidation of Amino Acids

This compound (NDC) serves as an efficient oxidizing agent for the oxidative deamination and decarboxylation of amino acids. researchgate.netresearchgate.net Studies involving essential amino acids have shown that they are converted into their corresponding aldehydes when treated with NDC. researchgate.net

Detailed kinetic studies on the oxidation of several amino acids by nicotinium dichromate have been conducted in an aqueous perchloric acid medium at 313 K. researchgate.net The research findings indicate that the reaction is first-order concerning nicotinium dichromate, fractional-order with respect to the amino acid, and second-order with respect to perchloric acid. researchgate.net Stoichiometric analysis revealed that one mole of the amino acid is consumed by one mole of the oxidant. researchgate.net The primary product of this oxidation reaction is the corresponding aldehyde. researchgate.net This transformation highlights the utility of NDC in the selective oxidation of amino acids under specific reaction conditions.

Table 2: Oxidation of Essential Amino Acids by Nicotinium Dichromate

Amino Acid SubstrateProduct
GlycineFormaldehyde
Valine2-Methylpropanal
Leucine3-Methylbutanal
Isoleucine2-Methylbutanal
Threonine2-Hydroxypropanal
PhenylalaninePhenylacetaldehyde
HistidineImidazole-4-acetaldehyde
Data derived from studies on the oxidation of essential amino acids by nicotinium dichromate. researchgate.net

Mechanistic and Kinetic Investigations of 3 Carboxypyridinium Dichromate Reactions

Determination of Reaction Order for 3-Carboxypyridinium Dichromate Oxidations

Kinetic studies are fundamental to understanding the mechanism of a reaction, and determining the reaction order with respect to each reactant is the initial step. For oxidations mediated by this compound (NDC), a consistent pattern has emerged from various studies.

The reactions are typically first order with respect to the oxidant, NDC. researchgate.netresearchgate.netsrce.hr This is established by plotting the logarithm of the absorbance of NDC against time, which yields a straight line, indicating that the rate of reaction is directly proportional to the concentration of the oxidizing species. srce.hr

The order with respect to the substrate (the substance being oxidized) is more varied. In many cases, the reaction is first order in the substrate. researchgate.netijlpr.com However, some reactions exhibit Michaelis-Menten type kinetics. ijrti.orgresearchgate.net This suggests a pre-equilibrium step where an intermediate complex is formed between the oxidant and the substrate. ijrti.orgsciensage.info At low substrate concentrations, the reaction appears to be first order, but at higher concentrations, the rate becomes independent of the substrate concentration (zero order) as the oxidant becomes saturated with the substrate. srce.hr For instance, the oxidation of methyl phenyl sulfide (B99878) by NDC was found to be zero order with respect to the sulfide. srce.hr

Furthermore, many NDC oxidations are acid-catalyzed, and the reaction order with respect to the acid concentration is often found to be one. researchgate.netsrce.hrijlpr.com This indicates the involvement of a protonated form of the dichromate as the active oxidizing species.

Table 1: Observed Reaction Orders in NDC Oxidations

Reactant Common Observed Order Reference
This compound (NDC) First Order researchgate.netresearchgate.netsrce.hr
Substrate (e.g., alcohols, nitrones) First Order or Michaelis-Menten Kinetics researchgate.netijlpr.comijrti.org

Kinetic Studies on the Influence of Substrate and Acid Concentrations

The rate of NDC-mediated oxidations is significantly influenced by the concentrations of both the substrate and the catalyzing acid. As mentioned, the dependence on substrate concentration can either be linear (first order) or follow a saturation curve (Michaelis-Menten kinetics). ijrti.orgsciensage.info The latter implies the formation of an intermediate complex, and the rate law can be expressed as:

Rate = k₂K[Substrate][NDC] / (1 + K[Substrate]) sciensage.info

Here, K is the formation constant of the complex and k₂ is the rate constant for its decomposition. sciensage.info

Acid catalysis is a prominent feature in these reactions. The rate of oxidation generally increases with an increase in the concentration of acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄). srce.hrasianpubs.orgsrce.hr A linear relationship between the reaction rate and acid concentration suggests the involvement of a protonated Cr(VI) species in the rate-determining step. asianpubs.org This protonated form is a more potent and electrophilic oxidant compared to the unprotonated species, facilitating its coordination with the substrate. asianpubs.orgsrce.hr In some cases, a fractional order dependence with respect to the acid has been observed. researchgate.net

Analysis of Reaction Rate Dependence on Temperature

In accordance with the principles of chemical kinetics, the rate of oxidation reactions involving NDC increases with a rise in temperature. ijlpr.comchemicals.co.uklibretexts.org This relationship is quantitatively described by the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Eₐ is the activation energy, R is the ideal gas constant, and T is the absolute temperature. libretexts.org By studying the reaction at different temperatures (e.g., 293–318 K), a plot of ln(k) versus 1/T yields a straight line, the slope of which is used to determine the activation energy (Eₐ). srce.hrlibretexts.orgtamu.edu A higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency of collisions and the proportion of molecules that possess the minimum energy required for the reaction to occur (the activation energy). chemicals.co.uktamu.edu

Elucidation of Thermodynamic Activation Parameters (e.g., ΔG‡, ΔS‡, ΔH‡)

By studying the temperature dependence of the reaction rate, key thermodynamic activation parameters can be calculated using the Eyring equation, providing deeper insight into the transition state of the reaction. ijlpr.comkg.ac.rs These parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). ijlpr.combioline.org.br

Enthalpy of Activation (ΔH‡): Related to the energy barrier that must be overcome by the reactants. bioline.org.br

Entropy of Activation (ΔS‡): Provides information about the degree of order in the transition state compared to the reactants. A large negative value for ΔS‡ is often observed in NDC oxidations. ijlpr.comsrce.hr This suggests the formation of a more ordered and rigid activated complex, where the freedom of movement of the molecules is restricted. ijlpr.comijrti.org

The calculation of these parameters from kinetic data gathered at multiple temperatures allows for a more complete understanding of the energetic landscape of the reaction pathway. researchgate.netsrce.hrijlpr.com

Table 2: Representative Thermodynamic Activation Parameters for Tartrazine (B75150) Oxidation

Parameter Uncatalyzed Reaction Fe(III) Catalyzed Reaction
Ea (kJmol⁻¹) 47.23 42.0
ΔH‡ (kJmol⁻¹) 44.0 40.30
**ΔS‡ (JK⁻¹mol⁻¹) ** -24.6 -34.7
ΔG‡ (kJmol⁻¹) 51.2 48.4

Data sourced from a kinetic and thermodynamic study of tartrazine oxidation, illustrating typical parameters. bioline.org.br

Examination of Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can have a profound impact on the kinetics and mechanism of NDC oxidations. rsc.org Studies conducted in various solvent media reveal that the reaction rate is sensitive to the solvent's polarity, often quantified by its dielectric constant. ijlpr.comsciensage.info In many instances, the rate of oxidation increases as the dielectric constant of the medium decreases. researchgate.netijlpr.comsrce.hr This suggests that the transition state is less polar than the reactants, and its formation is favored in less polar environments.

The effect of the solvent can be analyzed using multiparametric equations, such as the Kamlet or Swain models, which separate the solvent's influence into different components like polarity, hydrogen bond acidity, and basicity. sciensage.info Such analyses have shown that solvent polarity is often the dominant factor influencing the reaction rate. sciensage.info The choice of solvent can also affect the stability of the reactants and the activated complex, and in some cases, the solvent may participate directly in the reaction mechanism. rsc.org For example, oxidations are often studied in solvents like aqueous dimethyl formamide (B127407) (DMF), dimethylsulfoxide (DMSO), or aqueous acetic acid. researchgate.netresearchgate.netijlpr.com

Proposed Reaction Mechanisms for this compound-Mediated Oxidations

Based on the accumulated kinetic and thermodynamic evidence, a general mechanism for NDC-mediated oxidations has been proposed. A key feature of this mechanism is the absence of a free-radical pathway, as evidenced by the failure of the reaction mixture to induce the polymerization of monomers like acrylonitrile. ijlpr.comasianpubs.orgsrce.hr

The proposed mechanism generally involves the following steps:

Protonation of the Oxidant: In acid-catalyzed reactions, the NDC oxidant is first protonated to form a more reactive Cr(VI) species. asianpubs.orgsrce.hr

Formation of a Chromate (B82759) Ester Intermediate: The protonated oxidant reacts with the substrate (e.g., an alcohol) in a pre-equilibrium step to form a chromate ester intermediate. asianpubs.orgsrce.hr

Rate-Determining Decomposition: The chromate ester intermediate then decomposes in the slow, rate-determining step to yield the final products. asianpubs.orgsrce.hr This step is believed to involve the transfer of a hydride ion from the substrate to the chromium atom within a cyclic transition state. ias.ac.in

The final step involves the reduction of the chromium species, which ultimately ends as Cr(III). ijrti.org This mechanistic pathway is consistent with the observed first-order kinetics with respect to the oxidant and acid, the Michaelis-Menten kinetics for the substrate, the large negative entropy of activation, and the substantial primary kinetic isotope effect observed when a deuterated substrate is used. asianpubs.orgsrce.hr

Investigation of Linear Free Energy Relationships and Isokinetic Phenomena

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for probing reaction mechanisms by correlating reaction rates with the electronic effects of substituents on the substrate. ic.ac.ukumn.edu In the context of NDC oxidations, Hammett plots of log(k) versus the substituent constant (σ) are often linear. researchgate.net The sign and magnitude of the reaction constant (ρ) obtained from this plot provide insight into the nature of the transition state. For instance, in the oxidation of N,α-diphenylnitrones, electron-releasing groups were found to increase the reaction rate, which is consistent with the development of an electron-deficient center in the transition state. researchgate.net

In some cases, a single LFER does not hold across a range of temperatures. Instead, an isokinetic relationship may be observed, where the activation enthalpy (ΔH‡) is linearly related to the activation entropy (ΔS‡). researchgate.netsrce.hr This points to a single, consistent mechanism operating across the series of related reactions. The slope of this line defines the isokinetic temperature (β), the temperature at which all compounds in the series react at the same rate. srce.hr A study on the oxidation of substituted phenyl methyl sulfides by NDC found that while the reaction did not conform to LFERs, it did exhibit an isokinetic relationship, with the isokinetic temperature falling within the experimental range. srce.hr This phenomenon indicates that at the isokinetic temperature, the change in substituent has no effect on the free energy of activation. srce.hr

Mechanistic Comparison with Other Chromium(VI) Oxidants

The oxidation of alcohols by this compound (3-CPDC), also referred to as nicotinium dichromate (NDC) dokumen.pub, is part of a broader class of reactions involving chromium(VI) reagents. A comparative analysis of its mechanism with other prominent Cr(VI) oxidants, such as Pyridinium (B92312) Dichromate (PDC), Pyridinium Chlorochromate (PCC), and Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), reveals both common pathways and distinguishing features that influence their reactivity and selectivity. wikipedia.orgorganic-chemistry.org

A unifying feature across most chromium(VI) oxidants is the initial formation of a chromate ester. truman.eduacsgcipr.org This step involves the reaction of the alcohol with the Cr(VI) species. libretexts.orglibretexts.org The subsequent decomposition of this ester is typically the rate-determining step, leading to the formation of the carbonyl compound and a reduced chromium species (Cr(IV)). truman.edulibretexts.org Large kinetic isotope effects observed in these reactions support the cleavage of the α-C-H bond during this step. wikipedia.org

However, the specific nature of the cation and the anionic component of the Cr(VI) reagent, as well as the reaction medium, significantly impacts the oxidant's properties.

Key Mechanistic Differences:

Acidity and Selectivity: 3-CPDC, like PDC, is considered a milder and more selective oxidant compared to the highly acidic Jones reagent. wikipedia.orgchem-station.com The acidic nature of Jones reagent can lead to over-oxidation, especially of primary alcohols to carboxylic acids, and may cause side reactions with acid-sensitive functional groups. organic-chemistry.orgchem-station.com PCC is also acidic, which can be a drawback when working with acid-sensitive compounds. chem-station.comsilicycle.com In contrast, PDC is less acidic than PCC. silicycle.com The presence of the carboxyl group on the pyridinium ring in 3-CPDC influences its acidity and solubility.

Role of the Cation: The pyridinium-based cations in 3-CPDC, PDC, and PCC render these reagents soluble in various organic solvents, a distinct advantage over the aqueous nature of the Jones reagent. wikipedia.org The specific cation can also influence the reactivity. For instance, kinetic studies on the oxidation of polyols with PDC and PCC in the presence of KHSO₄ revealed that the active oxidizing species differ, with ((PyH)CrO₃⁺) being proposed for PDC. doi.org

Reaction Kinetics: Kinetic investigations provide valuable insights into the mechanistic nuances. For example, the oxidation of organic sulfides by 3-CPDC (NDC) in the presence of p-toluenesulfonic acid was found to be first order in both the oxidant and the acid, but zero order in the substrate. srce.hr In contrast, the oxidation of polyols by PDC and PCC showed a first-order dependence on both the oxidant and the alcohol. doi.org A study on the oxidation of primary alcohols by PDC in a non-aqueous medium also reported a first-order dependence on the oxidant, the alcohol, and the acid catalyst. e-journals.in

Solvent Effects: The choice of solvent can dramatically alter the reaction outcome. For instance, the oxidation of primary alcohols with PDC in dichloromethane (B109758) (DCM) typically yields aldehydes, whereas in dimethylformamide (DMF), it leads to carboxylic acids. chem-station.comsilicycle.com This highlights the role of the solvent in potentially facilitating further oxidation of the initially formed aldehyde.

The table below summarizes some of the key mechanistic and reactivity differences between 3-CPDC and other common Cr(VI) oxidants.

OxidantTypical Substrate & ProductAcidityCommon SolventsKey Mechanistic Features
This compound (3-CPDC/NDC) Primary & secondary alcohols to aldehydes/ketones. dokumen.pubMild dokumen.pubAcetonitrile (B52724), Benzene-pyridine dokumen.pubsrce.hrFirst order in oxidant and acid, zero order in substrate (for sulfides). srce.hr
Pyridinium dichromate (PDC) Primary alcohols to aldehydes (in DCM) or carboxylic acids (in DMF). chem-station.comsilicycle.comLess acidic than PCC. silicycle.comDichloromethane (DCM), Dimethylformamide (DMF). chem-station.comsilicycle.comActive species proposed as ((PyH)CrO₃⁺) in some reactions. doi.org
Pyridinium chlorochromate (PCC) Primary alcohols to aldehydes, secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.comAcidic. chem-station.comDichloromethane (DCM). silicycle.comMilder than chromic acid; does not typically oxidize aldehydes further. libretexts.orgmasterorganicchemistry.com
Jones Reagent (CrO₃/H₂SO₄) Primary alcohols to carboxylic acids, secondary alcohols to ketones. organic-chemistry.orgStrongly acidic. organic-chemistry.orgAcetone (B3395972), water. organic-chemistry.orgacsgcipr.orgCan cause over-oxidation and side reactions with acid-sensitive groups. organic-chemistry.org

Computational Chemistry Approaches to 3 Carboxypyridinium Dichromate Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epstem.netabinit.org DFT calculations have been instrumental in understanding the geometry, stability, and electronic properties of nicotinic acid and its derivatives. epstem.netdergipark.org.tr

Studies on nicotinic acid, the parent compound of the cation in NDC, have utilized DFT with the B3LYP functional and 6-311+G(d,p) basis set to explore its dimeric structures. pku.edu.cn These calculations revealed that the most stable dimer is formed through a strong N…H—O hydrogen bond. pku.edu.cn Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge transfer and intermolecular interactions. pku.edu.cn For nicotinic acid derivatives, DFT calculations have been employed to determine structural and electronic parameters like energies, HOMO-LUMO gaps, and atomic charges, which are crucial for understanding their reactivity. epstem.net The distribution of electron density, as calculated by methods like Mulliken population analysis, can identify the most reactive sites within a molecule. epstem.net For instance, in nicotinic acid derivatives, oxygen atoms are generally found to be more negatively charged and thus more reactive than nitrogen atoms. epstem.net

Table 1: Computed Properties of 3-Carboxypyridinium Dichromate

PropertyValue
Molecular Weight464.22 g/mol nih.gov
Exact Mass463.925119 Da nih.gov
Hydrogen Bond Donor Count4 nih.gov
Hydrogen Bond Acceptor Count11 nih.gov
Covalently-Bonded Unit Count3 nih.gov
Formal Charge0 nih.gov
Source: PubChem CID 11026979 nih.gov

Computational Modeling of Reaction Mechanisms and Transition States in NDC Oxidations

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including the complex processes involved in oxidations by Cr(VI) reagents like NDC. royalsocietypublishing.orgfrontiersin.org These models allow for the detailed examination of reaction pathways and the characterization of transient species such as transition states.

The oxidation of alcohols by Cr(VI) reagents is a widely studied reaction. researchgate.netuhamka.ac.id Kinetic studies on the oxidation of secondary alcohols by NDC have shown that the reaction is first order with respect to the alcohol, the oxidant, and H+ ions. researchgate.net Computational studies support a mechanism involving the formation of a chromate (B82759) ester intermediate. asianpubs.org The transfer of a hydride ion from the alcohol to the oxidant is a key step, which can occur through a cyclic or acyclic process. asianpubs.org The negative value of the polar reaction constant (ρ) obtained from Hammett plots, along with a significant kinetic isotope effect, suggests that the transition state has a carbocation-like character. asianpubs.org

DFT calculations have been used to model the reaction pathway for alcohol oxidation on various catalyst surfaces, providing optimized geometries for reactants, intermediates, products, and transition states. csic.es These calculations can determine adsorption energies, activation energies, and reaction energies, offering a detailed energetic profile of the reaction. csic.es For example, in the oxidation of alcohols, the rate-determining step has been computationally identified as the proton transfer step in some systems. mdpi.com

Theoretical Prediction and Validation of Spectroscopic Data for this compound

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are increasingly used to predict and validate spectroscopic data, such as IR and UV-Vis spectra. researchgate.netresearchgate.net These theoretical approaches can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions and vibrational modes of a molecule.

Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to assign specific vibrational modes. chemrxiv.org For instance, the characteristic stretching frequencies of C-O, N-H, and C=C bonds can be calculated and correlated with observed spectral bands. chemrxiv.org The potential energy distribution (PED) analysis helps in quantifying the contribution of individual internal coordinates to each normal mode of vibration. chemrxiv.org

Similarly, TD-DFT calculations can predict UV-Vis absorption spectra by determining excitation energies and oscillator strengths. researchgate.netrsc.org These calculations can help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions, or charge-transfer bands. rsc.org For complex systems, computational studies can elucidate the origin of optical transitions in different redox states of a material. researchgate.net The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data. researchgate.net The choice of the theoretical method and basis set can significantly impact the accuracy of the predicted spectra. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

Spectroscopic TechniqueExperimental FindingsTheoretical Predictions
FT-IRCharacteristic bands for functional groups are observed. chemrxiv.orgCalculated vibrational frequencies can be scaled and compared to experimental data for accurate assignment. researchgate.netchemrxiv.org
UV-VisAbsorption maxima indicate electronic transitions. researchgate.netTD-DFT calculations can predict excitation energies and oscillator strengths, aiding in the assignment of absorption bands. researchgate.netrsc.org

Molecular Dynamics Simulations to Understand Solvent and Environmental Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the influence of the solvent and environment on chemical reactions. diva-portal.orgnih.gov By simulating the motion of atoms and molecules over time, MD provides insights into dynamic processes that are not accessible through static quantum chemical calculations. bnl.govgauss-centre.eu

The solvent can play a crucial role in the reactivity of a solute by affecting its geometry, electronic structure, and the energetics of the reaction pathway. pku.edu.cn The polarized continuum model (PCM) is a common approach to model solvent effects in quantum chemical calculations, where the solvent is treated as a continuous dielectric medium. pku.edu.cn Studies on nicotinic acid have shown that solvent polarity can significantly influence the strength of hydrogen bonds. pku.edu.cn

For a more explicit representation of the solvent, MD simulations are employed. diva-portal.org In these simulations, the interactions between the solute and individual solvent molecules are explicitly considered using a force field. diva-portal.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the reaction dynamics. jocpr.com MD simulations can also be used to study the solvation structure around a molecule and to calculate properties like solvation free energies. diva-portal.org In the context of NDC oxidations, MD simulations could be used to investigate how the solvent influences the formation and stability of the chromate ester intermediate and the subsequent transition state.

Quantitative Structure-Activity Relationships (QSAR) in Chromium(VI) Oxidation Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. researchgate.netresearchgate.net In the context of oxidation chemistry, QSAR can be used to predict the reactivity of different substrates or the efficiency of various oxidizing agents. acs.orgnih.gov

QSAR studies in Cr(VI) oxidation chemistry often involve developing models that correlate the rate of oxidation with various molecular descriptors of the substrates. ajrconline.org These descriptors can be constitutional, geometrical, electrostatic, or quantum chemical in nature. acs.org For example, a QSAR model for the oxidation of organic contaminants by sulfate (B86663) radicals used the HOMO-LUMO energy gap and the ratio of oxygen to carbon atoms as descriptors. acs.org

In the study of the oxidation of substituted benzaldehydes by a Cr(VI) reagent, the rates of oxidation showed excellent correlation with Charton's triparametric LDR equation, which separates the substituent effects into localized (L), delocalized (D), and resonance (R) components. ajrconline.org Such analyses provide insights into the electronic demands of the reaction. A positive value for the reaction constant (ρ) in a Hammett plot, for instance, suggests the development of negative charge at the reaction center in the rate-determining step, while a positive value of η in the LDRS equation indicates an electron-deficient reaction center. ajrconline.org QSAR models can serve as predictive tools for estimating the reactivity of new compounds, thereby guiding the design of more efficient oxidation processes. acs.org

Future Research Trajectories and Innovations in 3 Carboxypyridinium Dichromate Chemistry

Development of Supported or Heterogeneous 3-Carboxypyridinium Dichromate Systems

A significant leap forward in the application of this compound will be its immobilization on solid supports to create heterogeneous catalyst systems. Homogeneous catalysis, while efficient, often suffers from challenges in catalyst separation, recovery, and recycling, leading to product contamination and increased costs. The development of supported 3-CPDC would address these issues, enhancing its industrial applicability and environmental sustainability.

Future research should focus on immobilizing the 3-CPDC molecule onto various inorganic and organic polymer supports. Materials such as silica, alumina, zeolites, and polystyrene could serve as robust scaffolds. The synthetic strategies for immobilization would need to be carefully designed to ensure the stability of the anchored reagent and the accessibility of its active sites.

Table 1: Potential Supports for Heterogeneous 3-CPDC Catalysts

Support MaterialPotential AdvantagesKey Research Focus
Silica (SiO₂) Gel High surface area, thermal stability, tunable porosity.Covalent grafting methods, studying the effect of pore size on reactivity.
Alumina (Al₂O₃) Mechanical strength, acidic/basic properties can be tuned.Investigating the influence of surface acidity on reaction selectivity.
Zeolites Shape-selective catalytic properties due to defined pore structures.Development of "ship-in-a-bottle" synthesis of 3-CPDC within zeolite cages.
Polystyrene Resins Swelling properties in organic solvents, ease of functionalization.Synthesis of cross-linked polystyrene beads with pendant pyridinium (B92312) groups.

The performance of these heterogeneous catalysts would need to be rigorously evaluated in terms of catalytic activity, selectivity, and reusability across multiple reaction cycles. Leaching studies will also be crucial to confirm the stability of the immobilized 3-CPDC.

Exploration of Novel Reaction Systems and Catalytic Cycles with the Compound

While 3-CPDC is well-known for alcohol oxidation, its reactivity profile is ripe for expansion into novel reaction systems. A promising avenue of research is its application in C-H activation and functionalization reactions. Carboxylate-assisted C-H activation has emerged as a powerful tool in organic synthesis, and the inherent carboxylic acid moiety in 3-CPDC could be exploited as an internal directing group to facilitate site-selective C-H functionalization of complex molecules.

Investigating the catalytic cycle of 3-CPDC-mediated reactions is another critical research area. Understanding the mechanistic pathways, including the nature of the active oxidizing species and the fate of the chromium center, is essential for reaction optimization and the design of new catalytic processes. Future studies could employ kinetic analysis and isotope labeling experiments to elucidate these mechanisms. The goal would be to develop true catalytic cycles where a substoichiometric amount of 3-CPDC can be used with a co-oxidant to regenerate the active chromium(VI) species, thereby minimizing chromium waste.

Expansion of Substrate Scope and Enhanced Selectivity for Complex Molecule Synthesis

The utility of a synthetic reagent is often defined by its substrate scope and selectivity. Future research should aim to significantly broaden the range of functional groups and molecular architectures that can be transformed using 3-CPDC. This includes its application in the late-stage functionalization of complex natural products and pharmaceutical intermediates, where chemoselectivity is paramount.

Achieving enhanced selectivity requires a deep understanding of the factors that govern the reaction. For instance, the choice of solvent is known to influence the outcome of oxidations with related reagents like Pyridinium dichromate (PDC), which can yield either aldehydes or carboxylic acids from primary alcohols depending on the reaction medium. adichemistry.com Systematic studies on the effect of solvents, additives, and reaction conditions on the selectivity of 3-CPDC are needed. This could lead to the development of highly specific protocols for the oxidation of one functional group in the presence of others.

Table 2: Strategies for Enhancing Selectivity in 3-CPDC Oxidations

StrategyDescriptionPotential Application
Solvent Tuning Systematically screening a wide range of solvents with varying polarities and coordinating abilities.Selective oxidation of a primary alcohol to an aldehyde over a secondary alcohol.
Use of Additives Incorporating Lewis acids, bases, or phase-transfer catalysts to modulate the reactivity of the oxidant or substrate.Differentiating between electronically distinct hydroxyl groups in a polyol.
Protecting Groups Employing temporary protecting groups to mask sensitive functionalities while a desired transformation is carried out.Site-selective oxidation in the synthesis of complex carbohydrates or steroids.

Advanced Spectroscopic and Structural Probes for In Situ Reaction Monitoring

To unravel the intricate details of 3-CPDC-mediated reactions, the application of advanced spectroscopic techniques for in situ monitoring is indispensable. Real-time analysis of the reaction mixture can provide invaluable information about the formation and decay of intermediates, the kinetics of the reaction, and the speciation of the chromium center.

Techniques such as UV-Visible, Raman, and Infrared (IR) spectroscopy are well-suited for this purpose. For example, the characteristic charge-transfer absorption bands of chromium(VI) species in the UV-Visible region can be monitored to follow the progress of the reaction. academie-sciences.frresearchgate.net Time-resolved resonance Raman spectroscopy could potentially be used to identify short-lived reactive intermediates. researchgate.net These experimental techniques, when coupled with kinetic modeling, can provide a comprehensive picture of the reaction dynamics.

Synergistic Computational and Experimental Approaches for Reaction Design

The synergy between computational chemistry and experimental studies offers a powerful paradigm for the rational design of new reactions and catalysts. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of 3-CPDC-mediated transformations. Such studies can provide insights into transition state geometries, activation energies, and the electronic factors that govern reactivity and selectivity.

Computational modeling can be used to:

Predict the most likely sites of oxidation in a complex molecule.

Screen potential substrates and evaluate the feasibility of new reactions.

Understand the role of the 3-carboxy group in directing or influencing the reaction.

Aid in the interpretation of spectroscopic data by calculating the expected spectral signatures of proposed intermediates.

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, the development of novel and efficient synthetic methodologies based on this compound can be significantly accelerated. This integrated approach will be crucial for elevating 3-CPDC from a useful reagent to a versatile tool in the modern synthetic chemist's arsenal.

Q & A

Basic: How does 3-Carboxypyridinium dichromate (NDC) compare to other chromium(VI)-based oxidizing agents in alcohol oxidation?

Answer:
NDC is distinguished by its mild reactivity and stability, making it suitable for oxidizing primary and secondary alcohols to carbonyl compounds without degrading acid-labile or complex substrates. Unlike pyridinium chlorochromate (PCC), which requires anhydrous conditions, NDC operates effectively in aqueous or polar aprotic solvents. Its efficiency is comparable to 4-carboxypyridinium dichromate (INDC) but offers better selectivity for sterically hindered alcohols due to the steric effects of the 3-carboxypyridinium moiety .

Basic: What are the optimal reaction conditions for NDC-mediated oxidation of alcohols?

Answer:
Standard protocols involve dissolving NDC in a polar solvent (e.g., acetone or dichloromethane) at 0–25°C. For primary alcohols, a 1:1.2 molar ratio of alcohol to NDC typically achieves >90% conversion. Secondary alcohols require longer reaction times (6–12 hours) and slightly elevated temperatures (30–40°C). Acid-sensitive substrates benefit from buffered conditions (pH 6–7) to prevent side reactions .

Advanced: How do solvent polarity and temperature affect the oxidation kinetics of NDC?

Answer:
Solvent polarity directly impacts NDC’s reactivity: nonpolar solvents slow the reaction due to reduced ion-pair dissociation, while polar solvents enhance oxidation rates. Kinetic studies show a linear correlation between dielectric constant and reaction velocity (e.g., ε = 20.7 for acetone vs. ε = 8.9 for toluene). Temperature increases (25–50°C) accelerate the reaction but risk over-oxidation; Arrhenius analysis reveals an activation energy (Ea) of ~65 kJ/mol for secondary alcohols .

Advanced: What experimental strategies resolve contradictions in product yields when using NDC on polyfunctional substrates?

Answer:
Contradictions often arise from competing oxidation pathways (e.g., epoxidation vs. ketonization in allylic alcohols). To address this:

  • Use in situ IR spectroscopy to monitor intermediate formation.
  • Employ competitive kinetic experiments with deuterated analogs to isolate steric/electronic effects.
  • Optimize stoichiometry via Design of Experiments (DoE) to minimize side reactions .

Advanced: How can the chromium(VI) residue from NDC reactions be quantified and mitigated?

Answer:
Post-reaction chromium residues are quantified via UV-Vis spectroscopy (λ = 540 nm) after complexation with 1,5-diphenylcarbazide. To reduce Cr(VI) contamination:

  • Add a reducing agent (e.g., NaHSO3) during workup.
  • Use solid-phase extraction with Fe(III)-impregnated silica gel to adsorb residual chromium.
  • Validate purity via ICP-MS for trace analysis .

Basic: What analytical techniques confirm the completion of NDC-mediated oxidations?

Answer:

  • TLC : Monitor disappearance of alcohol spots (Rf reduction in polar solvents).
  • 1H NMR : Absence of alcohol proton signals (δ 1.0–5.0 ppm) and emergence of carbonyl peaks (δ 9.0–10.5 ppm).
  • FTIR : Loss of O-H stretches (~3200–3600 cm⁻¹) and appearance of C=O stretches (~1680–1750 cm⁻¹) .

Advanced: What mechanistic insights explain NDC’s selectivity for allylic vs. benzylic alcohols?

Answer:
NDC follows a stepwise electron-transfer mechanism. Allylic alcohols undergo faster oxidation due to conjugation-stabilized transition states, whereas benzylic alcohols require higher activation energy for C-H bond cleavage. Hammett studies (σ+ values) confirm electron-withdrawing groups on the aromatic ring enhance benzylic oxidation rates by stabilizing the intermediate chromate ester .

Advanced: How does NDC compare to permanganate-based oxidants in lignin model compound studies?

Answer:
NDC selectively oxidizes phenolic β-O-4 linkages without cleaving the aromatic ring, unlike KMnO4, which causes over-oxidation to carboxylic acids. In lignin depolymerization, NDC achieves 70–80% yield of vanillin from guaiacylglycerol-β-guaiacyl ether, whereas KMnO4 yields <50% due to side-chain degradation .

Basic: What safety protocols are critical when handling NDC in laboratory settings?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid Cr(VI) exposure.
  • Neutralize waste with Na2SO3 before disposal.
  • Monitor air quality for Cr(VI) particulates (<0.1 µg/m³ per OSHA guidelines). Cytotoxicity assays indicate LD50 values for Cr(VI) compounds at 6–8 µg/mL in human cell lines, necessitating strict exposure control .

Advanced: What computational methods predict NDC’s reactivity with novel substrates?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition-state geometries and predict activation barriers. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways. These methods accurately forecast oxidation rates for γ,δ-unsaturated alcohols, reducing experimental trial-and-error .

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